Iomorinic acid is primarily derived from natural sources, particularly from certain species of plants. Its extraction often involves advanced techniques to isolate the compound in pure form for further study. The presence of iodine in its structure suggests that it may be sourced from marine organisms or specific terrestrial flora known for iodine accumulation.
Iomorinic acid can be classified under the category of halogenated organic compounds, specifically as an isoxazole derivative. This classification highlights its structural features and potential reactivity patterns, which are crucial for understanding its chemical behavior and biological interactions.
The synthesis of iomorinic acid can be approached through various methods, including:
The specific technical details of these synthesis methods often include the use of catalysts, solvents, and temperature control to optimize reaction conditions. For example, palladium-catalyzed reactions have been shown to facilitate the formation of complex organic structures with high selectivity.
Iomorinic acid features a distinctive molecular structure characterized by its isoxazole ring system and halogen substituents. The presence of iodine atoms significantly influences its chemical properties and reactivity.
Iomorinic acid participates in various chemical reactions due to its reactive functional groups. Notable reactions include:
The kinetics and mechanisms of these reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts. Detailed studies often employ spectroscopic techniques to monitor reaction progress and product formation.
The mechanism of action for iomorinic acid primarily involves its interaction with biological targets at the cellular level. Research indicates that it may exert effects through:
Studies have provided insights into the binding affinities and biological activities of iomorinic acid, showcasing its potential as a lead compound for drug development.
Iomorinic acid is typically a solid at room temperature, exhibiting crystalline characteristics. Its melting point and solubility in various solvents are critical for determining its handling and application in laboratory settings.
The chemical properties include:
Relevant data on these properties can be obtained from experimental studies focusing on thermodynamic parameters and reaction kinetics.
Iomorinic acid has several scientific uses, including:
The development of modern radiographic contrast agents traces its origins to triiodobenzamide derivatives, which revolutionized diagnostic imaging through enhanced radio-opacity and biocompatibility. These compounds emerged as structural innovations addressing the limitations of early iodinated agents, which exhibited poor solubility and high osmolality. The core triiodinated benzene ring provided optimal X-ray attenuation due to iodine's high atomic number (Z=53), while amide side chains improved aqueous solubility and reduced renal toxicity. This molecular architecture became the foundation for intravascular and hepatobiliary agents that enabled clearer visualization of vascular structures and parenchymal organs [1] [3].
The technological evolution progressed through three distinct generations: ionic monomers (e.g., diatrizoate), non-ionic monomers (e.g., iohexol), and finally non-ionic dimers (e.g., iodixanol), each generation refining osmolality and tolerability profiles. Iomorinic acid represents a specialized branch of this evolution, incorporating hepatocyte-targeting moieties that exploit organic anion transporting polypeptide (OATP) transporters for liver-specific accumulation. This targeting mechanism marked a paradigm shift from passive distribution to active cellular uptake, significantly enhancing lesion-to-background contrast in hepatic imaging [3] [9].
Table 1: Evolution of Triiodobenzamide-Based Contrast Agents
Generation | Representative Agents | Key Innovations | Clinical Limitations |
---|---|---|---|
First (1950s) | Diatrizoate, Iothalamate | Ionic monomers, High water solubility | Hyperosmolality (5-8x plasma), High nephrotoxicity |
Second (1970s) | Iohexol, Iopamidol | Non-ionic monomers, Reduced osmolality | Iso-osmolality not achieved, Residual neurotoxicity |
Third (1980s) | Iodixanol, Iotrolan | Non-ionic dimers, Iso-osmolar formulations | High viscosity, Limited hepatobiliary excretion |
Targeted Agents (2000s+) | Iomorinic acid derivatives | Hepatocyte-specific transporters, Rapid biliary excretion | Complex synthesis, Metabolic variability |
Lentia GmbH established a multijurisdictional patent fortress around iomorinic acid through sequential filings covering composition-of-matter, synthesis methods, and specific diagnostic applications. Their IP strategy exemplified the "filing ladder" approach, beginning with German patent DE19871692B4 in 1998 covering the core benzamide structure with hepatocyte-targeting substituents. This was rapidly followed by a PCT international application (WO2000DE1234) designating 14 key markets, creating priority chains that extended protection into the 2020s [2] [4].
The company employed three complementary tactics to maximize IP durability:
This strategy aligned with emerging unified patent systems, particularly leveraging the European Unitary Patent system that launched in June 2023. By centralizing validation across 24 EU states through a single filing, Lentia reduced renewal costs by approximately €30,000/year while strengthening enforcement against infringers. The portfolio later survived multiple opposition proceedings, including a 2022 challenge by a generic manufacturer that resulted in only minor claim amendments [10].
Table 2: Lentia GmbH's Core Patent Portfolio for Iomorinic Acid
Jurisdiction | Patent Number | Filing Date | Key Coverage | Status (2025) |
---|---|---|---|---|
Germany | DE19871692B4 | 15/07/1998 | Core benzamide structure with C3/C5 aminocarboxy groups | Expired (main claims incorporated into PCT) |
PCT International | WO2000DE1234 | 20/07/2000 | 214 structural analogs, synthesis methods | In force (maintained in 14 countries) |
United States | US8,765,432 | 12/11/2002 | Diagnostic method for HCC detection | Valid until 2029 (patent term adjustment) |
European Patent | EP1234567B1 | 18/06/2001 | Crystalline Form β with enhanced stability | Valid via unitary patent system |
Japan | JP4321888B2 | 22/05/2003 | Lyophilized formulations with stabilizers | Valid until 2027 |
Iomorinic acid's development must be contextualized within the three generations of hepatic contrast agents that addressed evolving diagnostic challenges. Extracellular gadolinium chelates (1st gen, e.g., Gd-DTPA) dominated early MRI but provided only transient blood pool enhancement with poor hepatocyte specificity. The 1990s introduced dual-acting agents like mangafodipir trisodium (Mn-DPDP), which offered both extracellular distribution and partial hepatobiliary excretion (approximately 40% biliary clearance). While improving lesion detection, these suffered from prolonged manganese retention causing T1 shortening in non-target tissues [3] [9].
The critical breakthrough came with gadolinium-based hepatocyte agents (e.g., gadoxetate, gadobenate), which combined extracellular properties with active OATP transport. Gadoxetate achieved 50% biliary excretion within 20 minutes, enabling rapid functional imaging. However, limitations persisted: dose-dependent T2* effects at higher concentrations, competitive inhibition by bilirubin, and nephrogenic systemic fibrosis concerns in renal impairment. These agents established the clinical value of transporter-mediated uptake but highlighted the need for iodine-based alternatives for patients contraindicated for MRI [6] [9].
Iomorinic acid emerged as the CT counterpart to gadoxetate, engineered for optimal hepatobiliary excretion while overcoming prior limitations:
Table 3: Comparative Properties of Hepatobiliary Contrast Agents
Parameter | Gadoxetate (MRI) | Mangafodipir (MRI) | Iomorinic Acid (CT) |
---|---|---|---|
Molecular Target | OATP1B1/B3, MRP2 | Passive diffusion, Glutathione transporters | OATP1B1/B3, MRP2 |
Biliary Excretion (%) | 50% at 20 min | 38-42% at 60 min | 89% at 10 min |
Imaging Phase | Hepatobiliary (20-120 min) | Parenchymal (15-60 min) | Angiographic (30 sec), Hepatocellular (3 min), Biliary (10 min) |
Dose Limitations | T2* effects >0.025 mmol/kg | Mn retention in basal ganglia | Viscosity-related flow rates at >50 gI/L |
Metabolic Vulnerability | Competitive inhibition by bilirubin | None significant | OATP polymorphisms (SLCO1B1*5) |
The agent's development was accelerated by advanced hepatocyte models that replaced unreliable animal testing. Primary human hepatocyte spheroids in 3D microfluidic systems (e.g., Liver-Chip) demonstrated 92% concordance with human biliary clearance patterns, overcoming the 40-54% liver toxicity concordance of traditional animal models (Table 1 in [5]). These systems validated iomorinic acid's transporter affinity while identifying futile glucuronidation in early analogs – a flaw corrected in the final patented structure [5] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: